Clinprost
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Overview
Description
Preparation Methods
The synthesis of Clinprost involves several key steps:
Starting Materials: Ethyl 4-oxo-2-pentenoate and 3-(triphenylsilyl)propenal.
Asymmetric Domino Michael/Michael Reaction: Catalyzed by diphenylprolinol silyl ether to obtain the first five-membered ring in a one-pot sequence.
Multi-Step One-Pot Reaction Sequence: Used to create a ketone intermediate, which reacts in an intramolecular Horner–Wadsworth–Emmons reaction to give the bicyclo[3.3.0]octenone core.
Suzuki–Miyaura Coupling Reaction: Followed by a second Horner–Wadsworth–Emmons reaction to install the side chains.
This compound is obtained via seven pots in 17% total yield with excellent enantioselectivity . The use of several sequential one-pot transformations makes the synthesis particularly efficient, minimizes waste, and saves time .
Chemical Reactions Analysis
Clinprost undergoes various types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the bicyclo[3.3.0]octene core.
Substitution Reactions: Common reagents include halides and nucleophiles, which can replace specific functional groups on the molecule.
Coupling Reactions: Suzuki–Miyaura coupling is used to install side chains.
The major products formed from these reactions include modified derivatives of this compound with different functional groups and side chains .
Scientific Research Applications
Clinprost has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its neuroprotective properties and ability to cross the blood-brain barrier.
Industry: Utilized in the development of new synthetic methodologies and efficient production processes.
Mechanism of Action
Clinprost exerts its effects by acting as a prostacyclin receptor agonist . It binds to the prostacyclin receptor (PGI2 receptor), leading to the activation of intracellular signaling pathways that result in vasodilation, inhibition of platelet aggregation, and neuroprotection . The molecular targets include the PGI2 receptor and associated signaling molecules .
Comparison with Similar Compounds
Clinprost is compared with other similar compounds such as:
Prostacyclin (Epoprostenol): Used to treat hypertension and inhibit blood clot formation.
Carbacyclin: A more stable analogue of prostacyclin.
Iloprost: Another prostacyclin analogue used for treating pulmonary arterial hypertension.
This compound is unique due to its potent neuroprotective properties and efficient synthesis via one-pot transformations .
Properties
CAS No. |
88931-51-5 |
---|---|
Molecular Formula |
C22H36O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h11-13,17-21,23-24H,3-10,14-15H2,1-2H3/b12-11+/t17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
QIGRQPVOWVHYBT-KABTVRTISA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCCCC(=O)OC)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)OC)O)O |
Synonyms |
clinprost isocarbacyclin methyl ester TEI 9090 TEI-9090 |
Origin of Product |
United States |
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